2,3,4-Trihydroxydiphenylmethane

Description

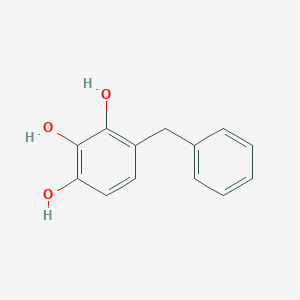

Structure

3D Structure

Properties

IUPAC Name |

4-benzylbenzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-11-7-6-10(12(15)13(11)16)8-9-4-2-1-3-5-9/h1-7,14-16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWRVYWLRMVCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556226 | |

| Record name | 4-Benzylbenzene-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17345-66-3 | |

| Record name | 4-Benzylbenzene-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trihydroxydiphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3,4-Trihydroxydiphenylmethane chemical structure and properties

An In-depth Technical Guide to 2,3,4-Trihydroxydiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known by its IUPAC name 4-benzylbenzene-1,2,3-triol, is a polyhydroxylated aromatic compound belonging to the diphenylmethane family.[1] Its structure, featuring a pyrogallol moiety attached to a benzyl group, makes it a subject of interest for its potential biological activities, particularly as an antioxidant and antimicrobial agent.[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a robust synthesis protocol, and its known biological significance. The strategic arrangement of its three hydroxyl groups on a single aromatic ring suggests enhanced electron-donating capacity and potent radical scavenging capabilities compared to other hydroxylated diphenylmethane isomers.[1] This document serves as a foundational resource for researchers exploring its applications in medicinal chemistry, pharmacology, and materials science.

Core Compound Profile: Structure and Nomenclature

This compound (THDM) is structurally characterized by a methylene bridge (-CH₂) linking two benzene rings.[1] One of these rings is unsubstituted (a benzyl group), while the other is substituted with three hydroxyl (-OH) groups at the 2, 3, and 4 positions. This specific substitution pattern, forming a pyrogallol substructure, is critical to its chemical reactivity and biological activity.

-

IUPAC Name: 4-benzylbenzene-1,2,3-triol[1]

The molecule possesses three hydrogen bond donors and three hydrogen bond acceptors, contributing to its solubility and interaction with biological macromolecules.[1]

Chemical Structure:

Caption: Chemical structure of 4-benzylbenzene-1,2,3-triol.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing experimental conditions for synthesis, purification, and biological assays.

| Property | Value | Source(s) |

| Appearance | White to light yellow/orange powder or crystal | [2][3] |

| Melting Point | 94.0 to 98.0 °C | [2][3] |

| Boiling Point | 255 °C at 12 mmHg | [2][3] |

| Density (Predicted) | 1.317 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in Methanol | [2][3] |

| pKa (Predicted) | 9.70 ± 0.15 | [2] |

| Flash Point | 114.825 °C | [2] |

| Vapor Pressure | 0.006 mmHg at 25 °C | [2] |

Synthesis and Characterization

The synthesis of this compound can be approached through several routes, with Friedel-Crafts-type reactions being a primary method.[4][5] A plausible and efficient approach involves the benzylation of pyrogallol (1,2,3-trihydroxybenzene). To prevent side reactions and protect the highly reactive hydroxyl groups, they are often protected prior to the electrophilic aromatic substitution.

Proposed Synthesis Protocol: Benzylation of Pyrogallol

This protocol outlines a two-step process: protection of the hydroxyl groups of pyrogallol, followed by a Friedel-Crafts benzylation, and subsequent deprotection.

Step 1: Protection of Pyrogallol

-

Rationale: The hydroxyl groups of pyrogallol are highly activating and can lead to polysubstitution or oxidation under Friedel-Crafts conditions. Protection, for instance as methoxy ethers, moderates reactivity and directs the substitution.

-

Procedure:

-

Dissolve pyrogallol (1 eq.) in a suitable solvent like acetone or DMF.

-

Add a weak base, such as potassium carbonate (K₂CO₃, 3.3 eq.), to the solution.

-

Add a methylating agent, like dimethyl sulfate or methyl iodide (3.3 eq.), dropwise while stirring at room temperature.

-

Monitor the reaction by TLC until completion.

-

Quench the reaction with water and extract the product (1,2,3-trimethoxybenzene) with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate.

-

Step 2: Friedel-Crafts Benzylation and Deprotection

-

Rationale: A Lewis acid catalyst activates the benzylating agent (benzyl chloride) to generate an electrophile that attacks the electron-rich trimethoxybenzene ring.[4][6] Subsequent demethylation is required to yield the final trihydroxy product.

-

Procedure:

-

Dissolve 1,2,3-trimethoxybenzene (1 eq.) in an inert solvent (e.g., dichloromethane) and cool to 0 °C in an ice bath.

-

Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), portion-wise.[6]

-

Add benzyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it onto ice-cold dilute HCl.

-

Extract the organic layer, wash, dry, and concentrate.

-

For deprotection, dissolve the crude product in dichloromethane and treat with a strong Lewis acid like boron tribromide (BBr₃) at a low temperature (-78 °C), followed by slow warming to room temperature.

-

Quench the reaction with methanol and then water.

-

Extract the final product, this compound, and purify using silica gel column chromatography.

-

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods.[7][8][9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, a characteristic singlet for the methylene bridge protons, and broad singlets for the hydroxyl protons.

-

¹³C NMR: The carbon NMR will display signals corresponding to the 13 unique carbon atoms in the structure, including the methylene carbon and the hydroxyl-substituted aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 216.23 g/mol .[1][2]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretching) and peaks in the aromatic region (C=C and C-H stretching).

Biological Significance and Potential Applications

As a polyphenol, this compound is predicted to have significant biological activities, primarily stemming from its antioxidant properties.[1][10][11]

Antioxidant Activity

Polyphenolic compounds are potent antioxidants capable of neutralizing harmful reactive oxygen species (ROS).[10][11][12] The mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, thereby stabilizing the radical and terminating oxidative chain reactions.[12][13][14] The resulting phenoxyl radical on the this compound molecule is stabilized by resonance across the aromatic ring.[13] The 2,3,4-trihydroxy configuration is particularly effective as it concentrates electron-donating capacity, enhancing its radical scavenging ability.[1]

Caption: Antioxidant mechanism via free radical scavenging.

Antimicrobial Properties

Studies on related polyhydroxylated diphenylmethanes and pyrogallol derivatives suggest potential antimicrobial activity.[1] For instance, 4-benzylpyrogallol has shown activity against Xanthomonas citri, the bacterium responsible for citrus canker.[1] The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. This makes this compound a candidate for investigation in developing new antimicrobial agents for agricultural or pharmaceutical use.[1]

Safety and Handling

As with all phenolic compounds, this compound should be handled with appropriate safety precautions. It is listed as causing skin and serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.[3]

-

Handling: Use in a well-ventilated area or a fume hood. Avoid creating dust. Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dark, and dry place, preferably below 15°C.[3]

Conclusion

This compound is a polyphenolic compound with a well-defined structure and promising, albeit underexplored, biological potential. Its pyrogallol moiety is a key feature that imparts significant antioxidant capabilities. The synthetic routes, while requiring careful control of reactivity, are accessible through established organic chemistry principles like the Friedel-Crafts reaction. This guide provides the foundational technical knowledge for researchers to synthesize, characterize, and further investigate this compound for applications in drug discovery, particularly in the fields of antioxidants and antimicrobials. Future research should focus on in-depth biological evaluations to validate its therapeutic potential.

References

- Smolecule. (n.d.). Buy this compound | 17345-66-3.

- Pandey, K. B., & Rizvi, S. I. (2010). Chemistry and Biochemistry of Dietary Polyphenols. Journal of Agricultural and Food Chemistry, 58(18), 9879-9887.

- Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118–126.

- Hussain, T., Tan, B., Yin, Y., Blachier, F., Tossou, M. C. B., & Rahu, N. (2022). Dietary Polyphenols and Their Role in Oxidative Stress-Induced Human Diseases: Insights Into Protective Effects, Antioxidant Potentials and Mechanism(s) of Action. Frontiers in Pharmacology, 13, 821470.

- Kumar, N., & Goel, N. (2022). Dietary Polyphenols and Their Role in Oxidative Stress-Induced Human Diseases: Insights Into Protective Effects, Antioxidant Potentials and Mechanism(s) of Action. Frontiers in Nutrition, 9, 832115.

- Wikipedia. (2025). Antioxidant effect of polyphenols and natural phenols.

- ChemBK. (2024). This compound.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 17345-66-3.

- TCI EUROPE N.V. (n.d.). This compound 17345-66-3.

- ChemicalBook. (n.d.). This compound(17345-66-3) 1H NMR spectrum.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Antonov, D., & Nikolova, V. (2015). Reactivity in Friedel–Crafts aromatic benzylation: the role of the electrophilic reactant. Structural Chemistry, 26(5-6), 1467-1476.

- PubChem. (n.d.). 2-(3,4-Dihydroxy-phenyl)-3,5,7-trihydroxy-chroman-4-one.

- Xu, X., Li, X., Wang, Y., & Li, K. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity.

- Presa Soto, A., Ramos-Martín, M., & García-Álvarez, J. (2023). Friedel-Crafts Benzylations Mediated by FeCl3-based Deep Eutectic Solvents.

- Maji, B. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(51), 29019–29063.

- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.

- PubChem. (n.d.). (2R)-2-(3,4-Dihydroxyphenyl)-3,5,7-Trihydroxy-2,3-Dihydrochromen-4-One.

- Menzek, A., et al. (2010). Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 227-235.

- Google Patents. (n.d.). CN112830872A - Synthesis method of 2, 3, 4-trihydroxybenzaldehyde.

- The Organic Chemistry Tutor. (2016, December 28).

- Schlotterbeck, G., & Ross, A. (2012). NMR-spectroscopic analysis of mixtures: from structure to function. Beilstein Journal of Organic Chemistry, 8, 1446–1457.

- Al-Otaibi, J. S., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(13), 5123.

- Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.

- Tang, E. K. Y., et al. (2016). Chemical Synthesis and Biological Activities of 20S,24S/R-Dihydroxyvitamin D3 Epimers and Their 1α-Hydroxyl Derivatives. ACS Chemical Biology, 11(11), 3021–3030.

- ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube.

- Google Patents. (n.d.). CN106432114A - A method for synthesizing 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-s-triazine.

- TMP Chem. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube.

Sources

- 1. Buy this compound | 17345-66-3 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 17345-66-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactivity in Friedel–Crafts aromatic benzylation: the role of the electrophilic reactant - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Dietary Polyphenols and Their Role in Oxidative Stress-Induced Human Diseases: Insights Into Protective Effects, Antioxidant Potentials and Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Dietary Polyphenols and Their Role in Oxidative Stress-Induced Human Diseases: Insights Into Protective Effects, Antioxidant Potentials and Mechanism(s) of Action [frontiersin.org]

- 12. Chemistry and Biochemistry of Dietary Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antioxidant effect of polyphenols and natural phenols - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2,3,4-Trihydroxydiphenylmethane (4-Benzylpyrogallol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4-Trihydroxydiphenylmethane, a polyhydroxylated diphenylmethane with significant potential in pharmaceutical and cosmeceutical applications. This document delves into the core chemical and physical properties of the compound, detailed synthesis strategies, and its notable biological activities, with a focus on its antioxidant and antimicrobial mechanisms. Experimental protocols for the assessment of its antioxidant capacity are provided, alongside a discussion of its structure-activity relationship and future potential in drug discovery. This guide is intended to serve as a foundational resource for researchers and developers working with this promising molecule.

Compound Identification and Core Properties

Chemical Identity

-

Primary Name: this compound

-

CAS Number: 17345-66-3[1]

-

Synonyms: 4-Benzylpyrogallol[1]

-

IUPAC Name: 4-benzylbenzene-1,2,3-triol

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its application in research and development, influencing factors such as solubility, bioavailability, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₃ | [1] |

| Molecular Weight | 216.24 g/mol | |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 94-98 °C | |

| Boiling Point | 255 °C at 12 mmHg | |

| Solubility | Soluble in methanol |

Note: Further characterization to determine properties such as pKa and logP is recommended for drug development purposes to better predict the compound's behavior in biological systems.

Spectral Data for Structural Elucidation

The structural integrity of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons on both the pyrogallol and benzyl rings, as well as the methylene bridge protons. A representative ¹H NMR spectrum can be found in publicly available databases.[2]

-

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the compound. The technique can also be employed to analyze fragmentation patterns, further corroborating the proposed structure.

-

FT-IR Spectroscopy: The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H stretching of the hydroxyl groups (typically a broad band around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methylene groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic rings (in the 1450-1600 cm⁻¹ region).

Synthesis Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

General Synthesis Approaches

Several general methods have been reported for the synthesis of polyhydroxylated diphenylmethanes:

-

Direct Hydroxylation: This approach involves the introduction of hydroxyl groups onto a diphenylmethane backbone using various oxidizing agents.

-

Bromination Followed by Hydrolysis: This two-step process involves the initial bromination of the aromatic rings, followed by hydrolysis to yield the hydroxylated product.

-

Condensation Reactions: The condensation of phenolic compounds under acidic or basic conditions can also be employed to construct the diphenylmethane framework.

Illustrative Synthetic Pathway: Demethylation of Methoxy Precursors

A common and effective strategy for the synthesis of polyhydroxylated compounds is the demethylation of the corresponding methoxy-protected precursors. This method offers good control over the final hydroxylation pattern.

Conceptual Workflow for Demethylation Synthesis

Sources

2,3,4-Trihydroxydiphenylmethane: A Comprehensive Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

2,3,4-Trihydroxydiphenylmethane, also known by its synonym 4-Benzylpyrogallol, is a phenolic compound of significant interest to the scientific and drug development communities. Despite extensive investigation into the chemical constituents of diverse natural sources, including terrestrial plants, marine organisms, and microorganisms, this compound has not been identified as a naturally occurring compound. This technical guide provides a comprehensive overview of this compound, focusing on its synthetic pathways, key biological activities, and its potential as a scaffold for therapeutic agent development. The absence of known natural sources underscores the importance of chemical synthesis in exploring the pharmacological potential of this intriguing molecule. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Introduction: The Status of this compound as a Synthetic Compound

An exhaustive search of scientific literature and natural product databases reveals a notable absence of this compound from any identified natural source. While the diphenylmethane scaffold is present in some natural products, the specific 2,3,4-trihydroxy substitution pattern on one of the phenyl rings has, to date, only been achieved through chemical synthesis. This positions this compound as a valuable synthetic molecule, offering a unique platform for investigating structure-activity relationships and developing novel therapeutic agents. Its structural characteristics, particularly the presence of multiple hydroxyl groups, suggest potential for significant biological activity.

Synthetic Methodologies for this compound

The generation of this compound in the laboratory is crucial for its biological evaluation. Several synthetic routes have been explored, with the choice of method often depending on the desired scale and purity. A common and effective approach involves the Friedel-Crafts benzylation of pyrogallol (1,2,3-trihydroxybenzene).

Friedel-Crafts Benzylation of Pyrogallol: A Step-by-Step Protocol

This method leverages the electron-rich nature of the pyrogallol ring to facilitate electrophilic aromatic substitution.

Materials:

-

Pyrogallol

-

Benzyl chloride

-

Lewis acid catalyst (e.g., anhydrous aluminum chloride, zinc chloride)

-

Anhydrous, non-polar solvent (e.g., carbon disulfide, nitrobenzene)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

-

Silica gel for column chromatography

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve pyrogallol in the anhydrous solvent under an inert atmosphere.

-

Catalyst Addition: Cool the solution in an ice bath and slowly add the Lewis acid catalyst in portions. Stir the mixture until the catalyst is well-dispersed.

-

Addition of Benzylating Agent: Add benzyl chloride dropwise to the cooled reaction mixture. The reaction is typically exothermic, and the temperature should be carefully controlled.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and then pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Key biological activities of this compound.

Future Directions and Drug Development Perspectives

The synthetic accessibility and promising biological profile of this compound make it an attractive scaffold for further drug development. Future research should focus on:

-

Lead Optimization: Synthesis and biological evaluation of a library of this compound derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy Studies: Evaluation of the therapeutic efficacy of this compound and its optimized derivatives in relevant animal models of diseases associated with oxidative stress and microbial infections.

-

Toxicology and Safety Assessment: Comprehensive toxicological studies to determine the safety profile of lead compounds.

Conclusion

While this compound has not been isolated from natural sources, its synthetic availability and significant antioxidant and antimicrobial activities position it as a valuable lead compound in drug discovery. This technical guide provides a foundational understanding of its synthesis, biological properties, and future research directions. The exploration of this and similar synthetic phenolic compounds holds considerable promise for the development of novel therapeutics to address unmet medical needs.

References

-

Semalty, M., Semalty, A., Badola, A., Joshi, G. P., & Rawat, M. S. M. (2010). Semecarpus anacardium Linn.: A review. Pharmacognosy Reviews, 4(7), 88. [Link]

-

Jain, P., Sharma, H. P., & Singhai, A. K. (2013). SEMECARPUS ANACARDIUM LINN. – A REVIEW. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACY AND CHEMISTRY, 3(3), 564-573. [Link]

-

Özdemir, H., Al-Musawi, S., & Çetin, F. (2012). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. Archiv der Pharmazie, 345(10), 808-816. [Link]

-

Patil, S., & Ramu, A. (2017). Pharmacology, Phytochemistry and Toxicology of Semecarpus anacardium. International Journal of Pharmaceutical Sciences Review and Research, 42(2), 164-171. [Link]

-

González-Medina, M., Owen, J. R., El-Elimat, T., Pearce, C. J., Oberlies, N. H., Figueroa, M., & Medina-Franco, J. L. (2017). Scaffold Diversity of Fungal Metabolites. Frontiers in Pharmacology, 8, 180. [Link]

-

Bondre, V. N., & Nathar, V. N. (2018). Phytoconstituents, proximate and mineral composition of Semecarpus anacardium L. an ethnomedicinal plant. International Journal of Current Research, 10(10), 74846-74849. [Link]

-

Sivakumar, P., & Pradeep, C. (2015). Physicochemical properties and phytochemical constituents of Semecarpus anacardium L. seed oil. Journal of Chemical and Pharmaceutical Research, 7(12), 834-838. [Link]

-

Rai, A., & Singh, P. (2020). Bioactive Compounds from Marine Sponges: Fundamentals and Applications. Marine Drugs, 18(12), 645. [Link]

-

Zhou, X., Liu, Y., & Lin, W. (2022). Chemical and biological diversity of new natural products from marine sponges: a review (2009–2018). Marine Life Science & Technology, 4(1), 1-21. [Link]

-

Balasundaram, N., & Murugesan, S. (2023). Study of marine microorganism metabolites: new resources for bioactive natural products. Frontiers in Marine Science, 10, 1185440. [Link]

-

Xu, Y., & Li, Y. (2023). Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense. Molecules, 28(8), 3535. [Link]

-

Sharma, S., & Singh, R. (2024). Scaffold and Structural Diversity of the Secondary Metabolite Space of Medicinal Fungi. Journal of Chemical Information and Modeling, 64(2), 359-369. [Link]

-

Villa, F. A., & Gerwick, L. (2011). Bioactive Pigments from Marine Bacteria: Applications and Physiological Roles. Marine Drugs, 9(9), 1541–1575. [Link]

-

D'Ambola, M., & Amodeo, V. (2023). Microbial Blue Bioprospecting: Exploring the Advances of Compounds Post-Discovery. Marine Drugs, 21(11), 564. [Link]

-

Zhang, C., & Li, Z. (2024). Marine sponge-derived natural products: trends and opportunities for the decade of 2011-2020. Frontiers in Marine Science, 11, 1375301. [Link]

-

Romano, G., & Lograsso, G. (2019). Metabolites from Marine Microorganisms, Micro, and Macroalgae: Immense Scope for Pharmacology. Marine Drugs, 17(8), 440. [Link]

-

Akter, J., & Hossain, M. (2021). Anticancer Secondary Metabolites Produced by Fungi: Potential and Representative Compounds. Molecules, 26(23), 7193. [Link]

Spectroscopic Data for 2,3,4-Trihydroxydiphenylmethane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,3,4-Trihydroxydiphenylmethane, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to offer not just data, but a deeper understanding of the principles behind the spectroscopic characterization of this molecule, reflecting field-proven insights and ensuring technical accuracy.

Introduction

This compound is a polyphenolic compound of interest due to its structural similarity to other bioactive flavonoids and diphenylmethanes. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and the study of its interactions in biological systems. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, providing a detailed analysis of the expected spectral features and the methodologies for their acquisition.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its two aromatic rings linked by a methylene bridge and a tri-hydroxylated phenyl ring, dictates its unique spectroscopic signature. The following sections will provide a predictive analysis of its spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons, the methylene bridge protons, and the hydroxyl protons. The chemical shifts are influenced by the electron-donating effects of the hydroxyl groups and the anisotropic effects of the aromatic rings.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | 6.3 - 6.5 | d | ~8.0 | 1H |

| H-6 | 6.6 - 6.8 | d | ~8.0 | 1H |

| H-2', H-6' | 7.0 - 7.2 | m | 2H | |

| H-3', H-4', H-5' | 7.1 - 7.3 | m | 3H | |

| -CH₂- | 3.8 - 4.0 | s | 2H | |

| -OH | 4.5 - 5.5 | br s | 3H |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

Expertise & Experience in ¹H NMR:

-

Aromatic Region: The protons on the tri-hydroxylated ring (H-5 and H-6) are expected to be upfield due to the strong electron-donating effect of the three hydroxyl groups. They will likely appear as doublets due to ortho-coupling. The protons on the unsubstituted phenyl ring will appear as a more complex multiplet in the typical aromatic region.

-

Methylene Bridge: The two protons of the -CH₂- group are chemically equivalent and are expected to appear as a sharp singlet. Its chemical shift is downfield from typical aliphatic protons due to the deshielding effect of the two adjacent aromatic rings.

-

Hydroxyl Protons: The hydroxyl protons will likely appear as a broad singlet. Their chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. In the presence of D₂O, these signals would disappear, which is a key confirmatory experiment.

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂- | 35 - 45 |

| C-5 | 105 - 110 |

| C-1 | 115 - 120 |

| C-6 | 120 - 125 |

| C-2', C-6' | 128 - 130 |

| C-4' | 128 - 130 |

| C-3', C-5' | 129 - 131 |

| C-1' | 140 - 145 |

| C-3 | 145 - 150 |

| C-2, C-4 | 150 - 155 |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

Expertise & Experience in ¹³C NMR:

-

Aromatic Carbons: The carbons bearing the hydroxyl groups (C-2, C-3, C-4) will be significantly deshielded and appear at higher chemical shifts. The other carbons of the hydroxylated ring will be shielded relative to benzene. The carbons of the unsubstituted phenyl ring will appear in the typical aromatic region of 128-145 ppm.

-

Methylene Carbon: The methylene bridge carbon will appear in the aliphatic region but will be downfield due to the attachment of two aromatic rings.

Experimental Protocol for NMR Spectroscopy

Caption: A generalized workflow for NMR data acquisition.

Trustworthiness in Protocol:

-

Solvent Selection: For a polar compound like this compound, DMSO-d₆ is a suitable solvent as it will dissolve the sample and its residual peak does not overlap significantly with the expected aromatic signals.[1][2] Chloroform-d (CDCl₃) might be an alternative, but solubility could be an issue.

-

Concentration: A concentration of 5-10 mg in 0.7 mL of solvent is optimal for obtaining a good signal-to-noise ratio in a reasonable time.[1]

-

Shimming: Proper shimming of the magnetic field is crucial for obtaining sharp, well-resolved peaks, which is essential for accurate interpretation of coupling patterns.

-

Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the O-H, C-H, and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| 3500 - 3200 | O-H stretch | Broad, strong band due to hydrogen bonding |

| 3100 - 3000 | Aromatic C-H stretch | Medium to weak, sharp peaks |

| 3000 - 2850 | Aliphatic C-H stretch | Medium to weak, sharp peaks |

| 1620 - 1580 | C=C stretch (aromatic) | Strong to medium intensity peaks |

| 1520 - 1480 | C=C stretch (aromatic) | Strong to medium intensity peaks |

| 1470 - 1430 | CH₂ bend | Medium intensity |

| 1300 - 1200 | C-O stretch (phenol) | Strong intensity |

| 850 - 750 | C-H out-of-plane bend | Strong intensity, indicative of substitution pattern |

Expertise & Experience in IR Interpretation:

-

O-H Stretch: The most prominent feature will be a broad and intense band in the 3500-3200 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl groups of a phenol.[3][4][5]

-

C-H Stretches: Sharp peaks just above 3000 cm⁻¹ will indicate the aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the methylene bridge.[6]

-

Aromatic C=C Stretches: A series of sharp bands in the 1620-1480 cm⁻¹ region are characteristic of the benzene rings.[6]

-

C-O Stretch: A strong band around 1200-1300 cm⁻¹ is indicative of the C-O stretching of the phenolic hydroxyl groups.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions that are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Experimental Protocol for FTIR Spectroscopy

Caption: A simplified workflow for FTIR data acquisition using an ATR accessory.

Trustworthiness in Protocol:

-

Sampling Technique: Attenuated Total Reflectance (ATR) is a modern and convenient method for solid samples, requiring minimal sample preparation.[7][8] Alternatively, a KBr pellet can be prepared.[7][9]

-

Background Spectrum: A background spectrum of the clean ATR crystal must be taken before the sample spectrum to subtract the absorbance of the atmosphere (CO₂ and H₂O).

-

Sample Contact: Good contact between the sample and the ATR crystal is essential for a high-quality spectrum. The pressure applied should be firm but not excessive to avoid damaging the crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Methanol or Ethanol | ~280 - 290 | π → π* |

Expertise & Experience in UV-Vis Interpretation:

-

The UV-Vis spectrum of this compound is expected to show a strong absorption band around 280-290 nm in a polar solvent like methanol. This absorption is due to the π → π* electronic transitions within the aromatic rings.[10][11]

-

The presence of the hydroxyl groups, which are auxochromes, will cause a bathochromic (red) shift compared to unsubstituted benzene.

-

The spectrum of polyphenols can be sensitive to pH. In basic solutions, deprotonation of the phenolic hydroxyl groups will lead to a significant red shift in the λmax.

Experimental Protocol for UV-Vis Spectroscopy

Caption: A standard workflow for quantitative UV-Vis analysis.

Trustworthiness in Protocol:

-

Solvent Choice: A UV-transparent solvent such as methanol or ethanol is essential.

-

Concentration: The concentration of the sample should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

-

Cuvettes: Quartz cuvettes should be used for measurements in the UV region (below 340 nm) as glass and plastic absorb UV light.

-

Baseline Correction: A baseline correction with the pure solvent is necessary to eliminate any absorbance from the solvent and the cuvette.[12][13]

Conclusion

The spectroscopic characterization of this compound relies on the complementary information provided by NMR, IR, and UV-Vis spectroscopy. While experimental data for this specific molecule is not widely available in the literature, a comprehensive understanding of its structure allows for accurate prediction of its spectral features. This guide provides a framework for the acquisition, interpretation, and validation of such data, empowering researchers to confidently identify and characterize this and similar polyphenolic compounds.

References

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

University of Rochester Department of Chemistry. How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

Mettler-Toledo. UV/Vis Spectroscopy Guide. Retrieved from [Link]

-

LPD Lab Services Ltd. FTIR Principles and Sample Preparation. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Natural Chemistry Research Group. UV Spectra of Polyphenols. Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Mettler-Toledo. Total Polyphenols in Beer with UV Vis Spectroscopy. Retrieved from [Link]

-

Purdue University College of Engineering. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

-

ResearchGate. (2022, February 22). UV-Visible Spectroscopic Technique for Prediction of Total Polyphenol Contents for a Bunch of Medicinal Plant Extracts. Retrieved from [Link]

-

University of Rochester Department of Chemistry. How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

SciELO. (2014). Development of a UV/Vis spectrophotometric method for analysis of total polyphenols from Caesalpinia peltophoroides Benth. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Doc Brown's Chemistry. Infrared spectrum of phenol. Retrieved from [Link]

-

Pharmaguideline. SOP for Analysis on UV- Visible Spectrophotometer. Retrieved from [Link]

-

Mettler-Toledo. UV/Vis Spectroscopy Guide. Retrieved from [Link]

-

University of California, Davis. UV-Vis SOP. Retrieved from [Link]

-

Alfa Chemistry. NMR Solvents. Retrieved from [Link]

-

Pharmaguideline. SOP for Calibration of UV-Vis Spectrophotometer. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

-

Chemistry For Everyone. (2025, August 24). What Are Common NMR Solvents? [Video]. YouTube. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0260123). Retrieved from [Link]

-

Kanto Kagaku. How to select NMR solvent. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0245314). Retrieved from [Link]

-

Chemaxon. NMR Predictor. Retrieved from [Link]

-

Dr Stan Fowler. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved from [Link]

-

ACD/Labs. NMR Prediction. Retrieved from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]

-

CASPRE. 13C NMR Predictor. Retrieved from [Link]

Sources

- 1. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. edinst.com [edinst.com]

- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 10. UV Spectra of Polyphenols | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 11. researchgate.net [researchgate.net]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. cbic.yale.edu [cbic.yale.edu]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,3,4-Trihydroxydiphenylmethane

Abstract

This technical guide provides a comprehensive framework for the analysis of 2,3,4-Trihydroxydiphenylmethane, a polyphenolic compound of interest for its antioxidant and antimicrobial properties, using mass spectrometry.[1] This document navigates the reader through the critical stages of analysis, from sample preparation and chromatographic separation to mass spectrometric detection and data interpretation. Methodologies leveraging both liquid and gas chromatography coupled with advanced mass spectrometry techniques are detailed, emphasizing the rationale behind procedural choices to ensure robust and reliable characterization and quantification. This guide is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who require a deep, practical understanding of how to approach the analysis of this and structurally similar phenolic compounds.

Introduction: The Analytical Significance of this compound

This compound (also known as 4-Benzylpyrogallol) is an organic compound with the chemical formula C₁₃H₁₂O₃.[1][2][3] Its structure, featuring a diphenylmethane backbone with three hydroxyl groups on one of the phenyl rings, places it within the broad class of polyphenols.[1] These compounds are widely studied for their significant biological activities, including antioxidant and antimicrobial effects.[1] The specific 2,3,4-trihydroxy configuration has been noted for its potent radical scavenging capabilities.[1]

Accurate and sensitive analytical methods are paramount for elucidating the roles of such compounds in various matrices, be it in natural product extracts, pharmaceutical formulations, or biological systems. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), offers unparalleled selectivity and sensitivity for this purpose.[4][5][6] This guide will explore the optimal approaches for MS-based analysis of this compound.

Sources

- 1. Buy this compound | 17345-66-3 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 17345-66-3 | TCI EUROPE N.V. [tcichemicals.com]

- 4. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS [mdpi.com]

- 6. Comprehensive Identification of Plant Polyphenols by LC-MS | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Thermal Stability and Degradation of 2,3,4-Trihydroxydiphenylmethane

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability and degradation pathways of 2,3,4-Trihydroxydiphenylmethane (also known as 4-Benzylpyrogallol). While this molecule holds potential as an antioxidant and a building block in pharmaceutical and materials science, a thorough understanding of its behavior under thermal stress is critical for predicting its shelf-life, defining safe processing temperatures, and understanding its degradation profile. This document outlines the theoretical underpinnings of its potential degradation, presents a validated, multi-technique analytical workflow for its complete characterization, and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Need for Thermal Characterization

This compound, a phenolic compound with the chemical formula C₁₃H₁₂O₃, belongs to a class of molecules recognized for their significant biological activities, including antioxidant and antimicrobial properties.[1] The strategic placement of three hydroxyl groups on one of the aromatic rings enhances its capacity for radical scavenging.[1] Its utility as a synthon for more complex molecules or as an active ingredient itself necessitates a deep understanding of its chemical stability.

Thermal degradation is a critical failure mode for organic molecules, impacting efficacy, safety, and material integrity. For a substance like this compound, uncontrolled degradation can lead to a loss of antioxidant activity and the formation of potentially harmful byproducts. Therefore, establishing a comprehensive thermal profile is not merely an academic exercise but a prerequisite for its viable application in any field. This guide provides the strategic and methodological framework to achieve this.

Physicochemical Properties and Structural Considerations

A baseline understanding of the molecule's properties is essential before undertaking thermal analysis.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₃ | |

| Molecular Weight | 216.24 g/mol | |

| Appearance | White to light yellow/orange powder or crystal | |

| CAS Number | 17345-66-3 | |

| Synonyms | 4-Benzylpyrogallol | |

| Melting Point | 94.0 to 98.0 °C | [2] |

| Boiling Point | 255 °C @ 12 mmHg | [2] |

| Solubility | Soluble in Methanol | [2] |

From a structural standpoint, the molecule possesses several features that will dictate its thermal behavior:

-

Phenolic Hydroxyl Groups: These groups are susceptible to oxidation, particularly at elevated temperatures.

-

Methylene Bridge (-CH₂-): The bond between the two aromatic rings is a potential site for homolytic cleavage, which can lead to the formation of radical species. Studies on related phenolic resins show that the decomposition of such methylene bridges is a key degradation step.[3]

-

Aromatic Rings: While generally stable, the rings can undergo substitution or cleavage under harsh thermal or oxidative conditions.

Recommended Analytical Workflow for Thermal Stability Assessment

A single analytical technique is insufficient to fully characterize thermal degradation. A multi-faceted approach is required to determine not only when a material degrades but also how it degrades and what it forms. The following workflow represents a robust, self-validating system for a comprehensive assessment.

Caption: TGA-MS experimental setup diagram.

Kinetic Analysis

Expertise & Causality: The thermal stability of a material is not just a single temperature but is also dependent on time. Kinetic analysis allows for the prediction of a material's lifetime at temperatures below its rapid decomposition onset. By performing TGA runs at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min), model-free isoconversional methods like the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods can be used to calculate the activation energy (Ea) of the degradation process. [4][5]A higher activation energy implies greater stability.

Protocol: Kinetic Analysis using Multi-Rate TGA

-

Data Acquisition: Perform TGA runs as described in Protocol 4.1 under a nitrogen atmosphere at several different heating rates (β), for example: 5, 10, 15, and 20 °C/min.

-

Data Processing: For each heating rate, determine the temperatures corresponding to specific degrees of conversion (α), from α = 0.05 to α = 0.95.

-

FWO Method Application: For each degree of conversion, plot log(β) versus 1/T.

-

Activation Energy Calculation: According to the FWO equation, the slope of the resulting line is approximately equal to -0.4567 * Ea / R, where R is the ideal gas constant. Calculate Ea from the slope.

-

Interpretation: Plot the calculated Ea as a function of the degree of conversion (α). A stable Ea across a wide range of α suggests a single-step degradation mechanism, while significant variation implies a more complex, multi-step process.

Forced Degradation and HPLC Analysis

Expertise & Causality: To assess stability under realistic storage and use conditions, forced degradation studies are performed. This involves exposing the material to stress conditions (e.g., elevated temperature, oxidative environment) for an extended period and then quantifying the amount of remaining parent compound and detecting any non-volatile degradation products. [6]High-Performance Liquid Chromatography (HPLC) is the ideal technique for this purpose due to its high resolution and sensitivity for quantifying organic molecules. [7][8] Protocol: Isothermal Oxidation and HPLC Quantification

-

Stress Sample Preparation:

-

Accurately weigh ~10 mg of this compound into several open glass vials.

-

Place the vials in a laboratory oven at a constant temperature (e.g., 80 °C, below the melting point) for specified time points (e.g., 1, 3, 7, 14, and 30 days).

-

-

Analytical Sample Preparation:

-

At each time point, remove a vial from the oven.

-

Dissolve the contents in a precise volume of mobile phase (e.g., 10.0 mL) to create a 1 mg/mL stock solution.

-

Dilute further as needed to fall within the calibration range of the HPLC method. Filter the final solution through a 0.45 µm syringe filter.

-

-

HPLC Method:

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (30:70, v/v). [3] * Flow Rate: 1.0 mL/min.

-

Detection: UV detector at an appropriate wavelength (determined by UV-Vis scan).

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a calibration curve using standards of pure this compound.

-

Inject the stressed samples and quantify the remaining parent compound by comparing its peak area to the calibration curve.

-

Monitor the chromatogram for the appearance of new peaks, which represent non-volatile degradation products.

-

Summary and Conclusion

The thermal stability of this compound is a critical parameter that governs its potential applications. A superficial analysis is insufficient for the rigorous demands of pharmaceutical and materials development. The comprehensive, multi-technique workflow detailed in this guide—encompassing TGA, DSC, TGA-MS, kinetic analysis, and forced degradation studies with HPLC—provides a robust framework for a complete and defensible characterization. By systematically determining the onset of degradation, the energetic profile, the nature of the evolved products, the kinetic stability, and the long-term behavior under stress, researchers can confidently establish safe operating parameters and predict the degradation pathways of this promising molecule. This structured approach ensures scientific integrity and provides the authoritative data necessary for advancing research and development.

References

-

Chen, Z., Chen, Y., & Liu, H. (2012). Study on Thermal Degradation of Phenolic Resin. Applied Mechanics and Materials, 197, 138-141. Retrieved from [Link]

-

ChemBK. (2024). This compound - Introduction. Retrieved from [Link]

-

Shao, G., et al. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. Molecules, 26(7), 2051. Retrieved from [Link]

-

Ghanbari, E., Picken, S. J., & van Esch, J. H. (2023). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. Journal of Thermal Analysis and Calorimetry, 148(22), 12393-12409. Retrieved from [Link]

-

Deshpande, P. B., et al. (2023). Development And Validation Of Novel Stability-Indicating RP-HPLC Method For Determination Of Pitolisant In Bulk And Pharmaceutical Dosage Form. Indo American Journal of Pharmaceutical Sciences, 10(07), 228-234. Retrieved from [Link]

-

Bianchi, S., Marchese, P., Vannini, M., & Celli, A. (2023). Evaluation of the activity of natural phenolic antioxidants, extracted from industrial coffee residues, on the stability of poly(1,4-butylene succinate). Journal of Applied Polymer Science, 140(21), e53878. Retrieved from [Link]

-

Lewis, R. N., McElhaney, R. N. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Chemical Thermodynamics, 62, 1-14. Retrieved from [Link]

-

Jain, A., et al. (2014). Differential Scanning Calorimetry: A Review. Research and Reviews: Journal of Pharmaceutical Analysis, 3(2), 55-63. Retrieved from [Link]

-

Zhang, X., et al. (2024). Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin. Molecules, 29(18), 4287. Retrieved from [Link]

-

Andreolini, F., et al. (2000). Determination of phenolic antioxidants in aviation jet fuel. Journal of Chromatography A, 871(1-2), 235-241. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal gravimetric analysis (TGA) results for 1,4-benzenediamine.... Retrieved from [Link]

-

El-Gindy, A., et al. (2022). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Future Journal of Pharmaceutical Sciences, 8(1), 22. Retrieved from [Link]

-

Volpe, M., et al. (2021). Thermogravimetric Analysis and Kinetic Modeling of the AAEM-Catalyzed Pyrolysis of Woody Biomass. Energies, 14(16), 5123. Retrieved from [Link]

Sources

- 1. Buy this compound | 17345-66-3 [smolecule.com]

- 2. This compound | 17345-66-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. cris.unibo.it [cris.unibo.it]

- 5. mdpi.com [mdpi.com]

- 6. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zenodo.org [zenodo.org]

- 8. Determination of phenolic antioxidants in aviation jet fuel - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2,3,4-Trihydroxydiphenylmethane in different solvents

An In-Depth Technical Guide to the Solubility of 2,3,4-Trihydroxydiphenylmethane

Foreword: Understanding Solubility as a Cornerstone of Application

In the realms of pharmaceutical sciences, materials science, and synthetic chemistry, the solubility of a compound is not merely a physical constant; it is a critical determinant of its utility. For a molecule like this compound, a polyphenolic compound with significant antioxidant and antimicrobial potential, understanding its behavior in various solvents is paramount for formulation development, purification, and analytical characterization.[1] This guide provides a comprehensive exploration of the solubility of this compound, grounding experimental protocols in the fundamental principles of physical chemistry to empower researchers and drug development professionals.

The Physicochemical Landscape of this compound

To predict how a solute will behave, we must first understand its intrinsic properties. This compound, also known as 4-Benzylpyrogallol, is an organic compound featuring a diphenylmethane scaffold functionalized with three hydroxyl (-OH) groups on one of the phenyl rings.[1][2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value / Description | Significance for Solubility |

| Molecular Formula | C₁₃H₁₂O₃ | Indicates a significant carbon backbone relative to heteroatoms. |

| Molecular Weight | 216.24 g/mol | Moderate molecular size. |

| Appearance | White to light yellow crystalline solid.[2][3] | The solid-state lattice energy must be overcome by solvent-solute interactions for dissolution to occur. |

| Key Functional Groups | Three hydroxyl (-OH) groups (a pyrogallol moiety) | These groups are polar and can act as both hydrogen bond donors and acceptors, dominating the molecule's polarity. |

| Predicted pKa | ~9.70 | The hydroxyl groups are weakly acidic, implying that solubility will significantly increase in aqueous solutions at pH > 10.[2] |

| Polarity | Polar molecule | The three hydroxyl groups impart strong polarity, making it predisposed to dissolve in polar solvents. |

The defining feature of this molecule is the pyrogallol group. The three proximate hydroxyl groups create a highly polar region capable of forming strong intermolecular hydrogen bonds with appropriate solvents. This structural characteristic is the primary driver of its solubility profile.

Theoretical Framework: The Science of Dissolution

The deceptively simple rule of "like dissolves like" governs solubility.[4][5][6] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, the key interactions are:

-

Hydrogen Bonding: This is the most powerful intermolecular force at play.[7] The molecule's -OH groups can donate a hydrogen to and accept a hydrogen from solvent molecules that have corresponding capabilities (e.g., water, alcohols, ethers).

-

Dipole-Dipole Interactions: The molecule's overall polarity allows for attraction to other polar solvent molecules.[8]

-

London Dispersion Forces: These weaker forces exist in all molecules and are the primary mode of interaction for the nonpolar diphenylmethane backbone with nonpolar solvents.

The process of dissolution involves the solvent molecules surrounding the solute molecules in a process called solvation.[9] For dissolution to be thermodynamically favorable, the energy released from these new solute-solvent interactions must be sufficient to overcome the energy holding the solute molecules together in their crystal lattice and the energy holding the solvent molecules together.[8]

Solvent Classification and Expected Interactions

Predicted and Known Solubility Profile

While extensive quantitative data for this compound is not widely published, we can construct a reliable predicted profile based on its structure and data from similar polyphenols like gallic acid, resveratrol, and quercetin.[10][11]

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent | Class | Polarity Index | Primary Interaction | Predicted Solubility | Rationale / Supporting Evidence |

| Water | Polar Protic | 10.2 | Hydrogen Bonding | Low to Moderate | The polar hydroxyls favor dissolution, but the nonpolar diphenylmethane backbone limits it. Solubility of many polyphenols in water is limited.[12] |

| Methanol | Polar Protic | 5.1 | Hydrogen Bonding | High | Known to be soluble in methanol.[2][3] Methanol's small size and H-bonding ability effectively solvate the molecule. Other phenolics show high solubility in methanol.[13][14] |

| Ethanol | Polar Protic | 4.3 | Hydrogen Bonding | High | Similar to methanol, ethanol is an excellent solvent for polyphenols due to its polarity and H-bonding capacity.[10] |

| Acetone | Polar Aprotic | 4.3 | Dipole-Dipole | Moderate to High | Can accept hydrogen bonds at its carbonyl oxygen and has a strong dipole moment, making it effective for many polyphenols.[10][15] |

| Ethyl Acetate | Polar Aprotic | 4.4 | Dipole-Dipole | Moderate | Less polar than acetone but still capable of solvating the molecule. Often used in extraction processes.[10] |

| Dichloromethane | Nonpolar (weakly polar) | 3.1 | Dipole-Dipole / Dispersion | Low | Insufficient polarity to effectively solvate the three hydroxyl groups. |

| Hexane | Nonpolar | 0.1 | Dispersion Forces | Very Low / Insoluble | Lacks any polar character to interact favorably with the polar part of the solute.[6] |

Authoritative Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol describes the gold-standard saturation shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[16][17][18] It is a self-validating system because approaching equilibrium from both undersaturation and supersaturation (optional) should yield the same result.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the dissolution and precipitation processes to reach a state of equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is quantified.[19]

Materials & Equipment

-

This compound (solid, high purity)

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV/Vis or a calibrated UV-Vis Spectrophotometer for analysis.[20][21]

Experimental Workflow

Causality and Critical Steps

-

Why excess solid? The presence of undissolved solid is essential to ensure the solution is truly saturated and in equilibrium with the solid phase.[19]

-

Why 24-48 hours? Reaching thermodynamic equilibrium is not instantaneous. Shorter times may measure a kinetic solubility, which can be misleading. The duration should be validated to confirm the concentration is no longer changing over time.[17][19]

-

Why filtration? It is critical to completely remove all undissolved solid particles before analysis. Any suspended solids will be dissolved during dilution for analysis, leading to a gross overestimation of solubility.[16]

-

Why a calibration curve? This is a cornerstone of trustworthy quantitative analysis. It directly relates the analytical instrument's response (e.g., peak area in HPLC) to a known concentration, ensuring the accuracy of the final solubility value.[21]

Factors Influencing Solubility

Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[22] This is because the additional thermal energy helps overcome the solute-solute and solvent-solvent interactions.[23] However, for polyphenols, high temperatures can also lead to degradation.[24] Therefore, solubility studies should always be conducted at a precisely controlled and reported temperature, typically 25°C (room temperature) or 37°C (physiological temperature).

Effect of pH

The solubility of this compound in aqueous media is highly dependent on pH. The hydroxyl groups are weakly acidic.

-

At acidic or neutral pH (pH < 8): The molecule exists in its neutral, protonated form. Its aqueous solubility will be relatively low, dictated by the polarity of the neutral molecule.

-

At alkaline pH (pH > 10): The hydroxyl groups will deprotonate to form phenolate anions (-O⁻). The formation of this charged species dramatically increases the molecule's polarity and its ability to interact with water via strong ion-dipole forces, leading to a significant increase in aqueous solubility.[25][26] This is a common strategy used to solubilize phenolic compounds.[25]

Conclusion for the Professional

The solubility of this compound is governed by its highly polar pyrogallol moiety. It exhibits high solubility in polar protic solvents like methanol and ethanol, and moderate to good solubility in polar aprotic solvents like acetone. Its solubility in nonpolar solvents is expected to be negligible. In aqueous systems, its solubility is low at neutral pH but increases dramatically under alkaline conditions due to the deprotonation of its phenolic hydroxyl groups. For any application, from designing a purification scheme to developing a pharmaceutical formulation, a rigorous experimental determination of its equilibrium solubility using the shake-flask method is essential. This foundational data provides the basis for rational solvent selection and the successful translation of this promising compound from the laboratory to its final application.

References

- Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term.

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- Homework.Study.com. (n.d.). Explain the phrase "like dissolves like.".

- The Fountain Magazine. (n.d.). Like Dissolves Like.

- Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?.

- Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube.

- Abraham Entertainment. (2025, November 16). Solubility Of Polar Compounds: Unraveling The Secrets.

- ResearchGate. (n.d.). Solubility study of several polyphenolic compounds in pure and binary solvents | Request PDF.

- Wikipedia. (n.d.). Solvent.

- PubMed. (2011). [Good laboratory practice of equilibrium solubility measurement].

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).

- Smolecule. (n.d.). Buy this compound | 17345-66-3.

- NIH. (n.d.). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.

- ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- PubMed Central. (n.d.). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants.

- ChemBK. (2024, April 9). This compound.

- ACS Publications. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds | Industrial & Engineering Chemistry Research.

- Pearson. (n.d.). Indicate the type of solute–solvent interaction (Section - Brown 14th Edition Ch 13 Problem 15b.

- Khan Academy. (n.d.). Solvent properties of water (article).

- ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds.

- RCAAP. (n.d.). Solubility of olive oil phenolic compounds in green solvents.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds.

- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 17345-66-3.

- MDPI. (2022, February 17). Effect of Temperatures on Polyphenols during Extraction.

- ResearchGate. (2025, August 6). Effect of pH on the Stability of Plant Phenolic Compounds.

- PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC.

- ResearchGate. (2025, August 6). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Request PDF.

- TCI EUROPE N.V. (n.d.). This compound 17345-66-3.

Sources

- 1. Buy this compound | 17345-66-3 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 17345-66-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. fiveable.me [fiveable.me]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Indicate the type of solute–solvent interaction (Section - Brown 14th Edition Ch 13 Problem 15b [pearson.com]

- 8. Solvent - Wikipedia [en.wikipedia.org]

- 9. Khan Academy [khanacademy.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RCAAP - Solubility of olive oil phenolic compounds in green solvents [rcaap.pt]

- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 19. In-vitro Thermodynamic Solubility [protocols.io]

- 20. improvedpharma.com [improvedpharma.com]

- 21. pharmaguru.co [pharmaguru.co]

- 22. m.youtube.com [m.youtube.com]

- 23. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

A Technical Guide to Quantum Chemical Calculations for Trihydroxydiphenylmethane Isomers: Methodologies and Applications in Drug Discovery

Abstract

Trihydroxydiphenylmethane scaffolds are prevalent in a variety of biologically active compounds, including potent antioxidants and enzyme inhibitors. The specific positioning of the three hydroxyl groups on the diphenylmethane framework gives rise to numerous isomers, each with distinct electronic and steric properties that profoundly influence their biological activity.[1][2] This technical guide provides a comprehensive framework for employing quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structure-function relationships of these isomers. We will delve into the theoretical underpinnings, present a detailed computational workflow, and explore how the calculated quantum chemical descriptors can be leveraged to predict and understand the biological potential of trihydroxydiphenylmethane isomers in the context of drug development.

Introduction: The Significance of Isomerism in Drug Action

The spatial arrangement of atoms within a molecule, or its isomerism, is a critical determinant of its biological function.[1][2] Even subtle changes in the position of a functional group can drastically alter a molecule's shape, polarity, and ability to interact with biological targets. In the case of trihydroxydiphenylmethanes, the location of the hydroxyl groups dictates the molecule's antioxidant capacity, its potential to form hydrogen bonds with protein active sites, and its overall lipophilicity, which affects cell membrane permeability.

Polyphenolic compounds, a broad class that includes trihydroxydiphenylmethanes, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4][5] Computational methods, particularly quantum chemical calculations, have become indispensable tools for studying these compounds, offering insights that complement experimental investigations.[4][5] By calculating properties such as molecular orbital energies, bond dissociation enthalpies, and electrostatic potentials, we can gain a deeper understanding of the mechanisms underlying their biological activities.

Theoretical Foundation: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of quantum chemical calculations for medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. The core principle of DFT is that the ground-state energy of a molecule can be determined from its electron density.

For the study of trihydroxydiphenylmethane isomers, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice.[6][7][8][9] It incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, providing a robust description of electronic structure for a wide range of organic molecules.[6][8]